molecular formula C14H12BrF2NO2 B2844442 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol CAS No. 329778-59-8

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol

Cat. No.: B2844442
CAS No.: 329778-59-8
M. Wt: 344.156
InChI Key: ZNRJPKUGUBBVHS-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is a complex organic compound with the molecular formula C13H10BrF2NO. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a valuable molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol typically involves multi-step organic reactions. One common method includes the bromination of 2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions in specialized reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO2/c1-20-13-5-9(15)4-8(14(13)19)7-18-12-3-2-10(16)6-11(12)17/h2-6,18-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRJPKUGUBBVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CNC2=C(C=C(C=C2)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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